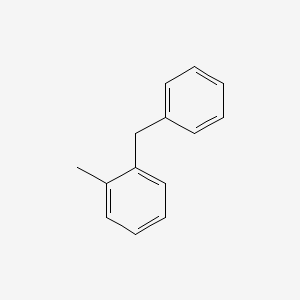

2-Methyldiphenylmethane

Beschreibung

IUPAC and Common Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for the compound as 1-benzyl-2-methylbenzene . nih.govsmolecule.com However, in various scholarly articles and chemical databases, it is frequently referred to by several common synonyms. These include 2-Benzyltoluene , o-Benzyltoluene , and 1-Methyl-2-benzylbenzene . nih.govchemicalbook.comnist.gov The use of these synonyms often depends on the context of the research, whether it emphasizes the toluene (B28343) or the diphenylmethane (B89790) structural aspect.

IUPAC and Common Synonyms (e.g., 2-Benzyltoluene, 1-Benzyl-2-methylbenzene)

Chemical Formula and Molecular Weight in Research Literature

The molecular formula for 2-methyldiphenylmethane is consistently cited as C₁₄H₁₄ . nih.govsmolecule.comscbt.com This formula denotes a composition of fourteen carbon atoms and fourteen hydrogen atoms. The molecular weight is approximately 182.26 g/mol . nih.govsmolecule.comscbt.com

Interactive Data Table: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 1-benzyl-2-methylbenzene nih.govsmolecule.com |

| Common Synonyms | 2-Benzyltoluene, o-Benzyltoluene, 1-Methyl-2-benzylbenzene nih.govchemicalbook.comnist.gov |

| CAS Number | 713-36-0 nih.govchemicalbook.com |

| Chemical Formula | C₁₄H₁₄ nih.govsmolecule.comscbt.com |

| Molecular Weight | 182.26 g/mol nih.govsmolecule.comscbt.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTAUFTUHHRKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40892047 | |

| Record name | 2-Benzyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [IUCLID] Clear liquid with an aromatic odor; [Nisseki Chemical Texas MSDS] | |

| Record name | Benzene, methyl(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monobenzyl toluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.003 [mmHg] | |

| Record name | Monobenzyl toluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

713-36-0, 27776-01-8 | |

| Record name | 1-Methyl-2-(phenylmethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=713-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monobenzyl toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027776018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzyltoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, methyl(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methyl-2-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-benzyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5THG68A7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Reaction Pathways

Classical and Contemporary Synthesis Approaches

The primary route to 2-Methyldiphenylmethane involves the formation of a carbon-carbon bond between a toluene (B28343) molecule and a benzyl (B1604629) group.

Alkylation, particularly the Friedel-Crafts reaction, stands as the cornerstone for synthesizing this compound. This method involves the electrophilic substitution of a hydrogen atom on the toluene ring with a benzyl group. byjus.com

The most common iteration of this synthesis involves the reaction of toluene with a benzyl halide, such as benzyl chloride. This reaction generates the three structural isomers of methyldiphenylmethane: this compound (ortho), 3-methyldiphenylmethane (meta), and 4-methyldiphenylmethane (B1265501) (para). usm.my

Alkylation Reactions

Friedel-Crafts Alkylation of Benzene (B151609) with Substituted Toluene/Benzyl Halides

Use of Lewis Acid Catalysts (e.g., Aluminum Chloride)

Traditional Friedel-Crafts alkylations employ a strong Lewis acid catalyst, with aluminum chloride (AlCl₃) being a prominent example. The catalyst's role is to activate the benzyl halide, facilitating the generation of an electrophilic carbocation. byjus.com The π electrons of the toluene ring then attack this electrophile, leading to the formation of a resonance-stabilized intermediate (an arenium ion), which subsequently loses a proton to restore aromaticity and yield the final product. libretexts.orglibretexts.org

The general mechanism using benzyl chloride and an AlCl₃ catalyst proceeds in three main steps:

Formation of the electrophile: The Lewis acid reacts with the alkyl halide to form a highly reactive carbocation. byjus.com

Electrophilic attack: The nucleophilic benzene ring attacks the carbocation, breaking the aromaticity of the ring to form a cyclohexadienyl cation intermediate. byjus.com

Deprotonation: A base removes a proton from the intermediate, reforming the aromatic ring and regenerating the Lewis acid catalyst. byjus.com

While effective, these homogeneous catalysts can be toxic, corrosive, and difficult to separate from the reaction mixture. akjournals.com

Catalytic Benzylation of Toluene

Modern approaches focus on the direct catalytic benzylation of toluene, often using more environmentally benign and reusable solid acid catalysts. akjournals.comresearchgate.net These reactions can utilize either benzyl chloride or benzyl alcohol as the benzylating agent. akjournals.com

A key challenge in the benzylation of toluene is controlling the regioselectivity. The methyl group on the toluene ring is an ortho-, para-directing group, meaning that substitution preferentially occurs at the 2- and 4-positions. This typically results in a mixture of this compound (o-MDPM) and 4-methyldiphenylmethane (p-MDPM). usm.myakjournals.com

Research into various catalytic systems aims to enhance the selectivity towards one isomer over the other. For instance, a study using a mesoporous aluminosilicate (B74896) (MASM) catalyst for the alkylation of toluene with benzyl alcohol demonstrated that product distribution is influenced by reaction time. While the para-isomer was dominant, the ortho-isomer was consistently formed. akjournals.com

Table 1: Effect of Reaction Time on Toluene Benzylation using a MASM Catalyst Reaction Conditions: Benzyl Alcohol (0.01 mol), Toluene (0.2 mol), Catalyst Amount (0.2 g), Reflux Condition.

| Time (min) | Benzyl Alcohol Conversion (%) | o-MDPM (%) | p-MDPM (%) | Dibenzyl Ether (%) |

|---|---|---|---|---|

| 15 | 40 | 4 | 60 | 33 |

| 30 | 82 | 5 | 68 | 26 |

| 45 | 100 | 5 | 89 | 2 |

| 60 | 100 | 5 | 92 | 1 |

| 90 | 100 | 5 | 92 | 1 |

Data sourced from a study on mesoporous aluminosilicate catalysts. akjournals.com

The shift from homogeneous Lewis acids like AlCl₃ to solid, heterogeneous catalysts represents a significant advancement in the synthesis of methyldiphenylmethanes. akjournals.com These catalysts are advantageous due to their ease of recovery, reusability, and reduced environmental impact. akjournals.com

Several types of heterogeneous catalysts have been investigated for the benzylation of toluene:

Mesoporous Aluminosilicates: Materials like Al-MCM-41 and the one-pot synthesized MASM have shown high activity and selectivity in the benzylation of toluene with benzyl alcohol. akjournals.com

Iron-Modified Mesoporous Ceria: These catalysts have been successfully used for the selective benzylation of toluene with benzyl chloride, achieving 100% conversion under mild conditions. researchgate.netproquest.combcrec.id

Silica-Supported Indium: A catalyst synthesized from rice husk silica (B1680970) and indium was used for the Friedel-Crafts benzylation of toluene with benzyl chloride. This system produced this compound and 4-methyldiphenylmethane as the major products. usm.myusm.my

Nickel-Impregnated Mesoporous Materials: A study using Ni/HMS catalysts for the benzylation of various aromatic compounds, including toluene, reported the formation of ortho- and para-benzylated products. arabjchem.org

Table 2: Performance of Various Heterogeneous Catalysts in Toluene Benzylation

| Catalyst | Benzylating Agent | Temperature | Major Products (Selectivity %) | Reference |

|---|---|---|---|---|

| Ni (8%)/HMS | Benzyl Chloride | 353 K | p-MDPM (89%), o-MDPM (9%), m-MDPM (2%) | arabjchem.org |

| RH-20In | Benzyl Chloride | 373 K | p-MDPM (~70%), o-MDPM & Di-substituted (remaining %) | usm.my |

| Fe-Modified Ceria | Benzyl Chloride | Milder Condition | 100% Selectivity for Methyldiphenylmethane | researchgate.net |

| MASM | Benzyl Alcohol | 110 °C | p-MDPM (92%), o-MDPM (5%) | akjournals.com |

These advanced catalytic systems demonstrate a move towards more sustainable and efficient production methods for this compound and its isomers. researchgate.net

Reduction Methods

Reduction methods are a common route for synthesizing this compound, starting from oxidized precursors.

The Clemmensen reduction is a classic method for converting ketones and aldehydes to alkanes using zinc amalgam and concentrated hydrochloric acid. pw.livemedium.comwikipedia.orglibretexts.org This reaction is particularly effective for aryl-alkyl ketones. medium.comwikipedia.orglibretexts.org The synthesis of this compound can be accomplished by the Clemmensen reduction of 2-methylbenzophenone (B1664564) or 2-methylbenzhydrol. abbottaerospace.com The reaction involves refluxing the carbonyl compound with amalgamated zinc in the presence of excess concentrated hydrochloric acid. pw.live While the precise mechanism is not fully understood, it is believed to occur on the surface of the zinc catalyst, possibly involving organozinc intermediates. medium.comwikipedia.orglibretexts.org It's important to note that this method is not suitable for substrates that are sensitive to strong acids. medium.comlibretexts.org

Table 1: Clemmensen Reduction for this compound Synthesis

| Starting Material | Reagents | Key Conditions | Product |

| 2-Methylbenzophenone | Zinc Amalgam (Zn-Hg), Concentrated Hydrochloric Acid (HCl) | Reflux | This compound |

| 2-Methylbenzhydrol | Zinc Amalgam (Zn-Hg), Concentrated Hydrochloric Acid (HCl) | Reflux | This compound |

Catalytic hydrogenation is a widely used industrial process for the reduction of various functional groups. mdpi.com In the context of synthesizing this compound, this method typically involves the reduction of a suitable precursor, such as 2-methylbenzophenone. The reaction is carried out in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C), and hydrogen gas. masterorganicchemistry.com

The process involves the adsorption of the reactant and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group, ultimately yielding the methylene (B1212753) group of this compound. masterorganicchemistry.com The choice of solvent can significantly influence the selectivity of the reaction. For instance, in the hydrogenation of benzophenone (B1666685), using isopropanol (B130326) as a solvent with a palladium catalyst on a nitrogen-doped carbon support showed high selectivity towards diphenylmethane (B89790). mdpi.com The efficiency and selectivity of the hydrogenation can be affected by the catalyst type, support material, reaction temperature, and pressure. mdpi.commdpi.comresearchgate.net For example, palladium-doped metal-organic frameworks have also been explored as efficient catalysts for hydrogenation reactions. mdpi.com

Table 2: Catalytic Hydrogenation Parameters

| Catalyst | Support | Solvent | Temperature | Pressure | Product |

| Palladium (Pd) | Carbon (C) | Various | Varied | Varied | This compound |

| Palladium (Pd) | Nitrogen-doped Carbon | Isopropanol | 323 K | 20 bar | Diphenylmethane |

Another documented synthetic route to this compound is through the catalytic reduction of ethyl o-benzoylbenzoate. abbottaerospace.com This method also falls under the category of reduction reactions, where the ester and ketone functionalities are reduced to a methyl group and a methylene bridge, respectively. This transformation likely proceeds through a multi-step process involving hydrogenation and subsequent reactions to form the final hydrocarbon structure.

Catalytic Hydrogenation (e.g., Palladium on Carbon)

Rearrangement Reactions of Dimethyl Diphenylmethanes

This compound can be synthesized through the rearrangement of dimethyl diphenylmethanes. smolecule.com This class of reactions involves the intramolecular migration of a substituent, typically a methyl group, from one position on the aromatic ring to another, or between the rings. bdu.ac.in Such rearrangements are often catalyzed by acids and proceed through carbocationic intermediates. bdu.ac.in The specific conditions, such as the type of acid catalyst and reaction temperature, can influence the product distribution.

Direct Methylation of Diphenylmethane

Direct methylation of diphenylmethane presents another pathway to obtain this compound. smolecule.com This reaction involves introducing a methyl group onto one of the phenyl rings of the diphenylmethane molecule. This is typically achieved through a Friedel-Crafts alkylation reaction, where a methylating agent, such as a methyl halide, is reacted with diphenylmethane in the presence of a Lewis acid catalyst like aluminum chloride. firsthope.co.inwikipedia.org The acidity of the methylene bridge in diphenylmethane (pKa ≈ 32.2) also allows for deprotonation to form a carbanion, which can then be alkylated. wikipedia.org

Novel Synthetic Routes and Catalytic Systems

Research into the synthesis of diphenylmethane derivatives continues to explore more efficient and environmentally friendly methods. One area of interest is the development of novel catalytic systems. For instance, the use of Brønsted-Lewis acidic ionic liquids has been shown to be effective in catalyzing the synthesis of methyl diphenylmethane dicarbamate, achieving high product yields. google.com These ionic liquids can function as both the solvent and the catalyst, simplifying the reaction setup.

Furthermore, zeolites have been investigated as catalysts for the methylation of benzene with methanol (B129727), which can lead to the formation of methylated diphenylmethanes. uio.no The pore structure and acidity of the zeolite play a crucial role in the product selectivity. In some cases, the co-reaction of benzene with methanol over certain zeolites has resulted in the formation of diphenylmethane and its methylated analogs. uio.no Another approach involves the use of dimethyl carbonate as a methylating agent, which is considered a greener alternative to traditional alkylating agents. acs.orgnih.gov

Brønsted-Lewis Biacidic Ionic Liquid Catalysis for Diphenylmethane Derivatives

Ionic liquids (ILs) have gained prominence as catalysts and solvents in organic synthesis due to their unique properties, such as low volatility, high thermal stability, and tunable acidity. numberanalytics.comdcu.ie For the synthesis of diphenylmethane derivatives, dual Brønsted-Lewis acidic ionic liquids have shown significant catalytic activity. mdpi.comnih.gov These ILs combine both Brønsted and Lewis acid sites in a single molecule, which can lead to synergistic catalytic effects. nih.govrsc.org

The synthesis of these bi-acidic ILs can be achieved by combining a Brønsted acidic ionic liquid with a metal salt that acts as a Lewis acid. rsc.org For instance, a halogen-free Brønsted-Lewis acidic ionic liquid was synthesized by combining [HSO3-pmim]+HSO4− with ZnO. rsc.org Another approach involves the reaction of ammonium (B1175870) salts with metal chlorides to create Lewis acidic ILs, which can then be combined with a Brønsted acid component. jchemrev.com The ratio of Brønsted to Lewis acid sites can be adjusted to optimize catalytic performance for specific reactions. nih.govrsc.org

In the context of Friedel-Crafts alkylation for producing diphenylmethane, these dual-acidic ILs can act as both the solvent and the catalyst. mdpi.com For example, the use of BmimCl–ZnCl2 as a catalyst for the synthesis of diphenylmethane demonstrated that the Lewis acidity, determined by the molar fraction of ZnCl2, was crucial for high yields. mdpi.com Similarly, a silica-supported Fe-based Brønsted-Lewis functionalized ionic liquid has been developed, highlighting the move towards heterogeneous catalysis for easier separation and recycling. ul.ie Research has shown that these catalysts can be highly efficient, leading to high product yields and offering the potential for greener synthetic processes due to their reusability. mdpi.comnih.govul.ie

Table 1: Performance of Brønsted-Lewis Biacidic Ionic Liquid Catalysts in Alkylation Reactions

| Catalyst System | Reaction | Key Finding | Reference |

|---|---|---|---|

| BmimCl–ZnCl₂ | Diphenylmethane synthesis | Yields up to 97.8% were achieved when the molar fraction of ZnCl₂ to [Bmim][Cl] was greater than 0.67, indicating the importance of Lewis acidity. mdpi.com | mdpi.com |

| [HSO₃-pmim]⁺(1/2Zn²⁺)SO₄²⁻ | Esterification of n-caprylic acid | A high yield of 95.4% for methyl caprylate was obtained due to the synergy of Brønsted and Lewis acid sites. rsc.org | rsc.org |

| Silica-supported Fe-based BLsIL | CO₂ cycloaddition to propylene (B89431) oxide | Achieved up to 90.5% conversion with >97.0% selectivity, demonstrating high activity and reusability. ul.ie | ul.ie |

| [BMIM]Cl-2ZnCl₂ | Chlorination of toluene | High toluene conversion (99.7%) and good selectivity for o-chlorotoluene (65.4%). mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Nickel-Catalyzed Allylic Alkylation with Diarylmethane Pronucleophiles

Nickel-catalyzed reactions have emerged as a powerful tool in organic synthesis, offering a cost-effective alternative to palladium catalysts. conicet.gov.ar While palladium catalysts are commonly used with "soft" nucleophiles in allylic substitution reactions, nickel catalysts are typically paired with "hard" nucleophiles. conicet.gov.arnih.gov However, recent research has demonstrated the development of nickel-based catalysts that can promote allylic alkylation with "soft" diarylmethane pronucleophiles. conicet.gov.arnih.gov

This methodology allows for the formation of C(sp³)–C(sp³) bonds and can be used to construct quaternary carbon centers. conicet.gov.ar The reaction involves the use of a diarylmethane, such as this compound, as a pronucleophile which, after deprotonation by a base, attacks an allyl electrophile in the presence of a nickel catalyst. conicet.gov.ar Studies have shown that diarylmethane pronucleophiles can act as soft nucleophiles in these nickel-catalyzed reactions, expanding the scope of nucleophiles available for such transformations.

The protocol has proven to be robust with a variety of nucleophiles, including diphenylmethane derivatives and heteroaryl-containing diarylmethanes. conicet.gov.ar For instance, the nickel-catalyzed allylic alkylation of this compound with an allyl electrophile like allylOBoc can lead to the formation of a quaternary carbon center with good yields. Preliminary studies have also shown promise for asymmetric allylic alkylation, indicating the potential for creating chiral molecules with high enantiomeric excess. conicet.gov.arnih.gov

Table 2: Nickel-Catalyzed Allylic Alkylation of this compound

| Catalyst (mol%) | Ligand (mol%) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Ni(COD)₂ (7.5) | DPPF (15) | DME | 88 |

Application of Microwave-Hydrothermal Synthesis in Catalyst Preparation

Microwave-assisted hydrothermal synthesis has become a significant method for preparing catalytic materials due to its advantages over conventional heating methods. akjournals.com This technique offers rapid heating, leading to homogeneous nucleation, faster crystallization times, and is more energy-efficient. akjournals.comd-nb.info It has been successfully applied to the synthesis of various materials, including zeolites like ZSM-5 and mesoporous materials such as FSM-16, which are used as catalysts in reactions like Friedel-Crafts alkylation. akjournals.comcetjournal.itmdpi.com

For the synthesis of catalysts for diphenylmethane production, the microwave-hydrothermal method has been used to prepare iron-containing mesoporous materials (Fe-FSM-16). akjournals.comakjournals.com These materials have shown high activity and recyclability in the liquid-phase benzylation of aromatic compounds like toluene with benzyl chloride. akjournals.comakjournals.com The rapid synthesis process allows for the creation of catalysts with high surface areas and uniform pore distributions, which are beneficial for catalytic performance.

Similarly, ZSM-5 zeolites, which are effective catalysts for the alkylation of toluene, can be modified using microwave-assisted methods to enhance their properties. cetjournal.itcetjournal.it For example, microwave treatment can introduce mesoporosity into the microporous ZSM-5 structure, which can improve catalyst efficiency by facilitating diffusion of reactants and products. cetjournal.itcetjournal.it Studies have shown that microwave-synthesized or modified ZSM-5 catalysts exhibit high conversion rates in alkylation reactions. mdpi.com The ability to tailor the properties of these catalysts through microwave-hydrothermal synthesis makes it a valuable tool for developing advanced catalytic systems for the production of this compound and other hydrocarbons.

Iron-Based Catalysts in Hydrocarbon Synthesis

Iron-based catalysts are an attractive option for industrial applications due to the low cost, low toxicity, and environmental friendliness of iron. mdpi.commdpi.com They have been investigated as alternatives to traditional Lewis acids like AlCl₃ and FeCl₃ in Friedel-Crafts alkylation reactions for the synthesis of hydrocarbons such as diphenylmethane and its derivatives. arabjchem.orggoogle.comiitk.ac.in These catalysts can be used in both homogeneous and heterogeneous systems. mdpi.com

In the context of producing this compound through the alkylation of toluene with benzyl chloride, various iron-based catalysts have shown significant activity. arabjchem.orgasianpubs.org Iron-pillared clays (B1170129) (Fe-PILC), for example, have demonstrated excellent catalytic activity, leading to high conversions in short reaction times. asianpubs.org The activity of these catalysts is often attributed to the presence of both Brønsted and Lewis acid sites. asianpubs.org

Mechanochemically synthesized supported iron oxide nanocatalysts have also been shown to be highly active and selective for the production of o- and p-benzyltoluene. researchgate.net Furthermore, iron-containing mesoporous materials, such as Fe-SBA-15 and iron-containing layered double hydroxides (LDH), have been successfully employed as catalysts for the benzylation of toluene. arabjchem.org The catalytic activity of these materials can be tuned by altering their composition and structure. The proposed mechanism for these iron-catalyzed alkylations often involves a redox step, where the iron species facilitates the formation of a benzyl cation, which then undergoes electrophilic attack on the toluene ring. arabjchem.org

Table 3: Performance of Iron-Based Catalysts in Toluene Alkylation with Benzyl Chloride

| Catalyst | Reaction Conditions | Conversion/Selectivity | Reference |

|---|---|---|---|

| Fe/Al-SBA15-BM | 84 °C, continuous flow | 99% conversion of benzyl chloride, 100% selectivity to monoalkylated products. researchgate.net | researchgate.net |

| Fe-pillared clay (Fe-PILC) | Not specified | Quantitative conversion in a short reaction period. asianpubs.org | asianpubs.org |

| Fe(citrates)–Mg–Al-LDH-773 | 353 K | High catalytic activity for the alkylation of toluene. arabjchem.org | arabjchem.org |

Palladium-Mediated Cyclization

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of complex cyclic structures. rsc.orgnih.gov In the context of diphenylmethane derivatives like this compound, palladium catalysis is instrumental in the synthesis of fluorene (B118485) and its derivatives through intramolecular C-H activation and cyclization. rsc.orgnih.govhanspub.org

One approach involves the palladium-catalyzed cyclization of 2'-halo-diarylmethanes. rsc.orglookchem.com In this reaction, a C(sp²)–H bond is activated, leading to the formation of a new carbon-carbon bond and the fluorene core structure. rsc.org This method has been shown to be effective for a range of substrates, including those with both electron-donating and electron-withdrawing groups. rsc.org

Another powerful strategy is the tandem palladium-catalyzed Suzuki cross-coupling and cyclization. nih.gov This one-pot reaction allows for the synthesis of substituted fluorenes from readily available starting materials. The key step in this process is the activation of a C(sp³)–H bond. nih.gov Palladium catalysts can also mediate the 5-exo-dig annulation of o-alkynyl biaryls to produce fluorenes in high yields. nih.gov These palladium-mediated cyclization reactions provide efficient pathways to valuable polycyclic aromatic compounds starting from diphenylmethane precursors. hanspub.orgnih.gov

Oxidation Studies of this compound

The oxidation of this compound has been a subject of interest in organic synthesis, serving as a pathway to produce more complex molecules. The benzylic methyl group and the methylene bridge are particularly susceptible to oxidation, leading to a variety of products depending on the oxidizing agent and reaction conditions.

Reactivity with Oxidizing Agents (e.g., Potassium Permanganate)

This compound can be oxidized by strong oxidizing agents such as potassium permanganate (B83412) (KMnO4). smolecule.com This reaction typically targets the benzylic methyl group, a common transformation for alkyl-substituted aromatic hydrocarbons. smolecule.com The oxidation process can also affect the methylene bridge, potentially leading to the formation of ketone derivatives. The reaction with potassium permanganate is often carried out in acidic or alkaline conditions. smolecule.com Under acidic conditions with KMnO4, this compound can form a benzophenone derivative through radical intermediates.

Other oxidizing agents like chromium trioxide (CrO3) can also be employed to achieve similar oxidative transformations. The choice of oxidizing agent and reaction conditions is crucial in directing the reaction towards the desired products and minimizing the formation of by-products.

Formation of Benzylic Alcohols and Benzoic Acids

The oxidation of the methyl group in this compound can proceed in stages. Initial oxidation can yield the corresponding benzylic alcohol. nih.gov Further oxidation of the benzylic alcohol leads to the formation of a carboxylic acid, specifically a benzoic acid derivative. rsc.orgorganic-chemistry.org This stepwise oxidation allows for the synthesis of different functionalized molecules from the same starting material. For instance, controlled oxidation can isolate the benzylic alcohol, while more vigorous conditions will favor the formation of the benzoic acid.

The general pathway for the oxidation of a benzylic methyl group to a carboxylic acid is a well-established transformation in organic chemistry. organic-chemistry.org This process is valuable for the synthesis of various aromatic carboxylic acids, which are important intermediates in the chemical industry.

Catalytic Oxidation of Toluene as a Source of Methyldiphenylmethane By-products

During the catalytic oxidation of toluene, various by-products can be formed, including isomers of methyldiphenylmethane. researchgate.netacademie-sciences.fr This process is complex and involves a network of parallel and consecutive reactions.

One of the pathways leading to the formation of methyldiphenylmethane during toluene oxidation is through oxidative coupling. academie-sciences.frresearchgate.net This mechanism involves the coupling of two toluene molecules. academie-sciences.fr The reaction network for the catalytic oxidation of toluene over a V2O5 catalyst, for instance, includes a route for oxidative coupling which can occur in parallel with side-chain oxidation. Studies have shown that higher temperatures can favor the oxidative coupling route over the side-chain oxidation pathway. The initial intermediates for both side-chain oxidation and oxidative coupling are suggested to be the same.

Mass spectrometry (MS) is a key analytical technique used to identify the by-products formed during the catalytic oxidation of toluene. researchgate.netacademie-sciences.frnih.gov In studies of toluene oxidation, gas chromatography coupled with mass spectrometry (GC-MS) has been employed to detect and identify various intermediates and by-products, including methyldiphenylmethane. researchgate.netacademie-sciences.frcardiff.ac.uk Other identified by-products from toluene oxidation include benzene, benzaldehyde (B42025), and bibenzyl. researchgate.net The use of techniques like micro-gas chromatography (microGC) allows for rapid and sensitive analysis of the reaction mixture. researchgate.netacademie-sciences.fr

Oxidative Coupling Mechanisms

Hydrogenation and Dehydrogenation Pathways

This compound can undergo hydrogenation, a reaction that adds hydrogen across the aromatic rings, converting them into cycloalkanes. smolecule.com This process typically requires high pressure and temperature in the presence of a catalyst. smolecule.com The reverse reaction, dehydrogenation, is also possible and is relevant in the context of liquid organic hydrogen carriers (LOHCs). researchgate.net Systems based on the reversible hydrogenation and dehydrogenation of compounds like methyldiphenylmethane are being explored for hydrogen storage and transport. The hydrogenation of this compound can be achieved using hydrogen gas with a palladium catalyst.

| Reaction Type | Reagents/Conditions | Major Products |

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Benzylic alcohols, Benzoic acids, Benzophenone derivatives |

| Hydrogenation | Hydrogen gas (H2), Palladium catalyst | 2-Methyl-1,1-diphenylethane |

| Dehydrogenation | Catalyst, High temperature | Aromatic starting material (regenerated) |

Conversion to Perhydrobenzyltoluene

Electrophilic Aromatic Substitution Reactions

This compound readily undergoes electrophilic aromatic substitution, a class of reactions typical for aromatic compounds. The presence of two aromatic rings and activating groups influences the position of substitution. The tolyl ring, activated by the electron-donating methyl group (-CH₃), is more susceptible to electrophilic attack than the unsubstituted phenyl ring. The methyl group is an ortho-, para-director. However, the bulky benzyl substituent at the ortho position creates significant steric hindrance, favoring substitution at the para position (position 4) of the methylated ring. Current time information in Magadi, KE.

Common electrophilic substitution reactions for this compound include:

Nitration : Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) primarily yields the 4-nitro derivative (4-nitro-2-methyldiphenylmethane). Current time information in Magadi, KE. Studies have shown that para-nitro derivatives can be the major product, accounting for over 85% of the yield. osti.gov

Halogenation : In the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃), bromination with Br₂ results in the formation of 4-bromo-2-methyldiphenylmethane. Current time information in Magadi, KE.

Sulfonation : Reacting this compound with fuming sulfuric acid leads to the introduction of a sulfonic acid group (-SO₃H), predominantly at the para position of the tolyl ring due to the directing effect of the methyl group. aip.org

The reactivity in these substitution reactions highlights the influence of both electronic effects from the methyl group and steric effects from the ortho-benzyl group. Current time information in Magadi, KE.

Cleavage and Fragmentation Studies

The structural integrity of this compound can be compromised under energetic conditions such as thermal hydrocracking and pyrolysis, leading to the cleavage of carbon-carbon bonds. Studies on the thermal decomposition of methyldiphenylmethane isomers reveal that the position of the methyl group significantly influences reactivity and product distribution.

In catalyzed reactions, a notable selectivity in bond cleavage is observed. For methylated diphenylmethanes, the bond between the methylene bridge carbon and the aromatic carbon of the more substituted ring (the tolyl ring in this case) is preferentially cleaved. osti.gov This cleavage, known as α-bond cleavage, results in the formation of toluene and a benzyl radical, which can then be stabilized to form benzene. researchgate.net

Table 1: Bond Cleavage in Methylated Diphenylmethanes

| Bond Type | Description | Primary Products from this compound |

|---|---|---|

| Bond A | Cleavage between the tolyl ring and the methylene carbon | Toluene + Benzyl radical (→ Benzene) |

| Bond B | Cleavage between the phenyl ring and the methylene carbon | Benzene + o-Methylbenzyl radical (→ o-Xylene) |

| Bond C | Cleavage of the methyl group from the tolyl ring | Diphenylmethane |

Data sourced from mechanistic studies of catalyzed hydrocracking. osti.govresearchgate.net

Research indicates that for iron-catalyzed reactions of methyldiphenylmethane, products are almost exclusively derived from the cleavage of "Bond A". osti.gov Furthermore, the ortho-methyl group in this compound introduces steric hindrance that reduces its thermal stability compared to its 3- and 4-methyl isomers.

This compound is one of the dimeric products formed during the radiolysis of toluene, which is the decomposition of the compound by high-energy radiation like gamma rays. osti.govacs.org Studies of both gas-phase and liquid-phase radiolysis of toluene have identified the formation of all three isomers of methyldiphenylmethane (2-, 3-, and 4-). iaea.orgacs.org

In the gas-phase radiolysis of toluene, the yields of the methyldiphenylmethane isomers were found to be G(2-MDPM) = 0.05, G(3-MDPM) = 0.34, and G(4-MDPM) = 0.05, where G is the number of molecules formed per 100 eV of energy absorbed. acs.org The formation of these products is attributed to different mechanisms than those that form other dimers like bibenzyl. acs.orgdss.go.th

Bond Cleavage in Catalyzed Reactions

Mechanistic Aspects of Chemical Transformations

The chemical transformations of this compound are governed by distinct mechanistic pathways depending on the reaction conditions.

In electrophilic aromatic substitution , the mechanism follows the classical pathway involving the formation of a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex). The electron-donating nature of the methyl group activates the tolyl ring and directs the incoming electrophile primarily to the para position, as the ortho positions are sterically hindered by the adjacent benzyl group. Current time information in Magadi, KE.

The mechanism of bond cleavage during thermal and catalytic cracking involves radical or ionic intermediates. In thermal pyrolysis, homolytic fission of C-C bonds generates free radicals. oup.com In acid-catalyzed hydrocracking, the reaction proceeds via a protonated intermediate (a carbonium ion), which then undergoes cleavage to yield smaller aromatic molecules like benzene and toluene. researchgate.net The selectivity for cleavage at the bond between the methylene bridge and the methylated ring in catalyzed reactions points to the stability of the resulting intermediates. osti.gov

The formation of this compound during the radiolysis of toluene offers further mechanistic insight. In the gas phase, the formation of methyldiphenylmethanes is believed to proceed through an ionic pathway, specifically involving the reaction of the C₇H₇⁺ ion with a neutral toluene molecule. acs.orgacs.org This contrasts with the formation of bibenzyl, which is a product of benzyl radical recombination. acs.org The fact that methyldiphenylmethane formation is not suppressed by radical scavengers like nitric oxide (NO) supports this non-radical, ionic mechanism. acs.orgdss.go.th In the liquid phase, the reactions are more complex, but the formation of phenyltolylmethanes is still a significant process. osti.gov

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry has emerged as an indispensable tool for understanding the intricate details of chemical reactions at a molecular level. umanitoba.ca By employing various computational methods, researchers can model reaction pathways, calculate the energies of reactants, transition states, and products, and thereby gain a deeper understanding of reaction kinetics and thermodynamics. numberanalytics.comescholarship.org

In the context of reactions involving this compound, computational methods are crucial for several reasons:

Exploring Potential Energy Surfaces: These methods allow for the mapping of the potential energy surface (PES) of a reaction. This helps in identifying the most likely reaction pathways and the transition states that connect reactants to products. numberanalytics.com

Investigating Reaction Mechanisms: Computational studies can be used to investigate and propose plausible reaction mechanisms. umanitoba.ca For instance, in complex reactions, multiple pathways may be possible, and computational analysis can help determine the most energetically favorable route. This is particularly useful when experimental detection of transient intermediates is challenging.

Predicting Reactivity and Selectivity: By calculating energy barriers for different reaction pathways, computational chemistry can predict the reactivity of different sites on a molecule and the selectivity of a reaction (i.e., the preferential formation of one product over others). escholarship.org This is highly relevant for reactions like the Friedel-Crafts alkylation used to synthesize this compound, where multiple isomers can be formed. usm.my

Density Functional Theory (DFT) is a widely used computational method for studying reaction pathways due to its balance of accuracy and computational cost. numberanalytics.com DFT calculations can provide valuable information on molecular geometries, transition state structures, and the energies associated with them. numberanalytics.com This information is instrumental in building a comprehensive picture of the reaction mechanism.

Investigation of Intermediate Species in Catalysis

In catalytic processes, the catalyst is consumed in an early step and regenerated in a later step. youtube.com The investigation of intermediates often involves a combination of spectroscopic techniques and computational modeling. nih.gov

For reactions involving this compound, which can be synthesized via catalytic routes like Friedel-Crafts alkylation, understanding the intermediates is key. For example, in the benzylation of toluene to form this compound, a carbocation intermediate is generated from the benzyl halide in the presence of a Lewis acid catalyst. usm.my The stability and subsequent reactions of this carbocation dictate the product distribution.

The study of catalytic intermediates can reveal:

The active form of the catalyst.

The pathway of bond formation and breakage.

Advanced techniques, including in situ spectroscopy and computational modeling, are often required to detect and characterize these often short-lived and low-concentration species. nih.gov

Role of Lewis Acid Catalysts in Benzylation Reactions

Lewis acid catalysts play a pivotal role in Friedel-Crafts benzylation reactions, a common method for synthesizing this compound from toluene and a benzyl halide. usm.my A Lewis acid is an electron-pair acceptor. In this context, the Lewis acid interacts with the benzyl halide to generate a highly reactive electrophile, a benzyl carbocation.

The general mechanism for the Lewis acid-catalyzed benzylation of toluene is as follows:

Formation of the Electrophile: The Lewis acid (e.g., aluminum chloride, AlCl₃) abstracts a halide ion from the benzyl halide (e.g., benzyl chloride) to form a carbocation-Lewis acid complex. C₆H₅CH₂Cl + AlCl₃ → C₆H₅CH₂⁺[AlCl₄]⁻

Electrophilic Aromatic Substitution: The generated benzyl carbocation then acts as an electrophile and attacks the electron-rich toluene ring. The methyl group on toluene is an activating group, directing the incoming benzyl group primarily to the ortho and para positions. This results in the formation of this compound and 4-methyldiphenylmethane. usm.my

Regeneration of the Catalyst: A proton is lost from the intermediate, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

The choice of Lewis acid catalyst can significantly influence the reaction's efficiency and selectivity. Common Lewis acids used in these reactions include AlCl₃, FeCl₃, and other metal halides. usm.myresearchgate.net Research has also explored the use of solid acid catalysts, such as metal-supported silica, to facilitate these reactions, offering advantages like easier catalyst recovery and separation from the products. usm.my The strength of the Lewis acid, the nature of the solvent, and the reaction temperature are all critical parameters that can be adjusted to optimize the yield of the desired product, such as this compound. usm.my

Significance and Broad Applications in Scientific Domains

Role as a Reference Material in Analytical Techniques

Due to its well-defined chemical structure and stable nature, this compound is frequently utilized as a reference material in various analytical techniques. smolecule.com Certified Reference Materials (CRMs) are crucial in analytical chemistry for ensuring the accuracy and traceability of measurement results. brammerstandard.com They are used for the calibration of instruments and the validation of analytical methods.

In techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), this compound serves as a standard for comparison and calibration. smolecule.com These methods separate and identify components in a mixture based on their distinct physical and chemical properties. By using a known standard like this compound, researchers can accurately identify and quantify other substances in a sample. The identity and purity of such reference materials are rigorously confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). industry.gov.au

Table 1: Analytical Techniques Utilizing this compound as a Reference Material

| Analytical Technique | Purpose |

| Gas Chromatography (GC) | Calibration and identification of compounds in complex mixtures. |

| High-Performance Liquid Chromatography (HPLC) | Serves as a standard for accurate separation and quantification. |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of the reference material itself. industry.gov.au |

| Mass Spectrometry (MS) | Structural confirmation and purity assessment. industry.gov.au |

Intermediary in Advanced Organic Synthesis

This compound is a pivotal intermediate in the field of organic synthesis, acting as a building block for the creation of more complex molecules. scbt.com Its structure, featuring both a reactive benzyl (B1604629) group and a toluene (B28343) moiety, allows it to participate in a variety of chemical transformations. smolecule.com

The compound can undergo several key types of reactions:

Oxidation: It can be oxidized to form ketones or carboxylic acids using oxidizing agents.

Reduction: Reduction reactions can convert it to other hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions allow for the introduction of various functional groups onto its phenyl rings.

One notable application is its use as a precursor in the synthesis of biaryl and heterocyclic compounds, which are molecules with significant potential in medicinal chemistry and materials science. smolecule.com For instance, it has been used in the preparation of piperidine derivatives, which are investigated as ligands for pharmaceutical research. Furthermore, research has explored its role in the production of anthracene (B1667546) and its derivatives through thermal conversion processes. google.com

Relevance in Chemical Research and Reaction Mechanism Studies

The distinct structure of this compound makes it an excellent model compound for studying reaction mechanisms and the fundamental principles of organic chemistry. smolecule.com Its reactivity is influenced by the interplay of its benzyl and methyl groups, providing insights into the behavior of substituted aromatic systems.

Researchers have utilized this compound to investigate:

Substituent Effects: The ortho-positioning of the methyl group creates unique steric and electronic environments that influence the compound's chemical behavior, distinguishing it from its meta- and para-substituted isomers.

Reaction Pathways: Studies on its thermal hydrocracking behavior have revealed distinct reaction patterns compared to the parent diphenylmethane (B89790) molecule. For example, in iron-catalyzed reactions, the cleavage of the bond between the aromatic carbon of the methylated ring and the methylene (B1212753) carbon is highly favored. osti.gov

Catalytic Processes: It has been used as a model compound to understand key chemical reactions in processes like direct coal liquefaction, where it helps elucidate the mechanisms and kinetics of bond cleavage under high pressure and temperature. researchgate.net

Potential Applications in Material Science

The aromatic nature of this compound lends itself to potential applications in the field of material science. smolecule.com Aromatic compounds are often beneficial in the development of polymers and other advanced materials. smolecule.com

One area of interest is its use in the production of specialty chemicals and polymers. For instance, diisocyanates derived from diphenylmethane structures, known as MDI (methylene diphenyl diisocyanate), are crucial raw materials for the polyurethane industry. google.com While not a direct precursor in all MDI production, the chemistry of related methylated diphenylmethanes is relevant to this field.

Furthermore, benzyltoluene, a mixture of isomers including this compound, is explored as a liquid organic hydrogen carrier (LOHC). kpfu.ru LOHC systems are a promising technology for the safe and efficient storage and transport of hydrogen. The thermophysical properties of these compounds, such as their heat capacity and density, are critical for designing effective LOHC processes. kpfu.ru

Advanced Analytical Techniques in Characterization and Quantification

Chromatographic Methods

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For 2-methyldiphenylmethane, both gas and liquid chromatography are routinely employed.

Gas chromatography (GC) is a powerful tool for assessing the purity of this compound and analyzing its presence in mixtures. The technique separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. Due to its well-defined structure, this compound is often used as a reference material in GC for calibration, ensuring accurate separation and identification of complex mixtures.

For trace analysis of this compound in complex matrices, optimizing GC conditions is critical. Key considerations include:

Column Selection : A mid-polarity column, such as a DB-35MS, can improve the resolution of aromatic compounds like this compound.

Detector Sensitivity : The use of an Electron Capture Detector (ECD) can enhance detection limits, allowing for measurements at concentrations as low as 0.1 parts per billion (ppb).

Sample Preparation : Solid-phase extraction using C18 cartridges helps to reduce interference from the sample matrix.

GC is also used to analyze the purity of and impurities in related aromatic compounds, where this compound might be a component. gcms.cz In the analysis of halogenated aromatic isocyanates with a diphenyl-methane structure, GC is used to identify the various isomers present in a mixture. google.com

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of this compound. HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase under high pressure. This method is particularly useful for non-volatile or thermally sensitive compounds. pageplace.de

Similar to GC, this compound can serve as a reference standard in HPLC to aid in the calibration and identification of components in complex mixtures. smolecule.com Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of nonpolar compounds like this compound. pensoft.net In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For instance, a derivative of this compound, 4-methyldiphenylmethane-3,4-diisocyanate, can be analyzed using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com This demonstrates the applicability of HPLC for analyzing compounds structurally related to this compound.

The quality control of products containing related compounds, such as pseudolaric acids, has been successfully achieved using HPLC, showcasing the method's ability to resolve and quantify multiple components in a sample. jfda-online.com

Micro Gas Chromatography (MicroGC) is a miniaturized version of conventional GC, offering rapid and on-site analysis of gas mixtures. nih.gov This technique is particularly valuable for monitoring industrial processes and identifying by-products in real-time. qmicro.com

In the context of reactions involving aromatic hydrocarbons, MicroGC is instrumental in detecting and quantifying by-products. For example, in the catalytic oxidation of toluene (B28343), MicroGC has been used to detect intermediates such as benzene (B151609), benzaldehyde (B42025), and methyldiphenylmethane. researchgate.netacademie-sciences.fr The rapid analysis time of MicroGC, often under four minutes, allows for efficient process monitoring. researchgate.net

The capabilities of modern MicroGC systems include:

Rapid Analysis : Analysis times are typically between 1 and 3 minutes. inficon.com

High Sensitivity : Detection limits can reach the parts-per-million (ppm) level. inficon.com

Portability : The compact size allows for both stationary and mobile applications, including in hazardous environments. inrag.ch

MicroGC systems can be equipped with multiple modules for parallel analysis, further increasing throughput. inficon.com They are used to analyze impurities in various gases, demonstrating their versatility. lcms.cz

High-Performance Liquid Chromatography (HPLC)

Thermodynamic and Calorimetric Studies

Thermodynamic and calorimetric studies provide fundamental data on the energy changes associated with chemical and physical transformations of this compound.

The standard enthalpy of combustion (ΔcH°) is the heat released when one mole of a substance is completely burned in oxygen under standard conditions. chemeo.com This value is crucial for determining the standard enthalpy of formation (ΔfH°), which represents the enthalpy change when one mole of a compound is formed from its constituent elements in their most stable states. libretexts.org

For liquid this compound, the standard enthalpy of combustion has been a subject of study. chemeo.com While a specific value for this compound is not provided in the search results, the standard liquid enthalpy of combustion for the related isomer, 4-methyldiphenylmethane (B1265501), is reported as -(1809.63 ± 0.24) kcal/mol. researchgate.net The enthalpy of formation can be calculated from the enthalpy of combustion using Hess's Law. libretexts.org

The heat of fusion (ΔfusH°) is the enthalpy change required to convert one mole of a substance from a solid to a liquid at its melting point. chemeo.com The heat of combustion is another term for the enthalpy of combustion.

Studies on a series of alkyldiphenylmethane hydrocarbons, including this compound, have involved the determination of their heat of fusion and heat of combustion. abbottaerospace.com These properties are important for understanding the energy content and phase behavior of these compounds. abbottaerospace.com While the search results mention the measurement of these properties for this compound, specific numerical data from the primary sources cited is not available in the provided snippets. abbottaerospace.com However, the enthalpy of fusion at standard conditions for this compound is listed as a property in a chemical database. chemeo.com

The following table summarizes the key thermodynamic properties discussed:

| Property | Symbol | Description |

| Standard Enthalpy of Combustion | ΔcH° | Heat released during complete combustion under standard conditions. chemeo.com |

| Standard Enthalpy of Formation | ΔfH° | Enthalpy change during formation from constituent elements. libretexts.org |

| Heat of Fusion | ΔfusH° | Enthalpy change from solid to liquid at the melting point. chemeo.com |

Time-Temperature Melting Curves

Time-temperature melting curves are a critical tool for determining the purity and melting point of crystalline substances like this compound. This technique involves monitoring the temperature of a substance as it transitions from solid to liquid phase over time. For a pure compound, the temperature remains constant during the melting process, resulting in a distinct plateau on the curve. Impurities, however, cause a depression of the melting point and a gradual, sloped transition.

In research conducted by the National Advisory Committee for Aeronautics (NACA), the synthesis and purification of this compound were described. Time-temperature melting curves were plotted for the prepared compound to assess its purity. The study tabulated several key physical properties of the purified hydrocarbon.

| Property | Value |

|---|---|

| Melting Point | -3.4° C |

| Boiling Point at 10 mm Hg | 134.5° C |

| Refractive Index (n²⁰_D) | 1.5721 |

| Density at 20° C | 1.0028 g/cm³ |

Other Physico-Chemical Characterization Techniques

Beyond melting point analysis, a suite of other physico-chemical techniques is essential, particularly for characterizing the catalysts used in the synthesis of this compound. These methods provide detailed information on the elemental composition, structure, and surface properties of the catalytic materials, which directly influence their efficiency and selectivity in reactions such as the Friedel-Crafts benzylation of toluene to produce this compound. usm.my

Atomic Absorption Spectroscopy (AAS) is a quantitative analytical technique used to determine the concentration of specific metal elements in a sample. lpdlabservices.co.ukresearchgate.net The method operates on the principle that atoms in a gaseous state absorb light at very specific wavelengths. lpdlabservices.co.uk A sample solution is typically atomized in a flame or a graphite (B72142) furnace, and a light beam of a specific wavelength is passed through the atomic vapor. lpdlabservices.co.ukanalytik-jena.us The amount of light absorbed is directly proportional to the concentration of the target element. lpdlabservices.co.uk

In the context of this compound synthesis, AAS has been used to characterize heterogeneous catalysts. For instance, in the preparation of an indium-supported silica (B1680970) catalyst (RH-xIn) for the benzylation of toluene, AAS was employed to determine the actual amount of indium metal loaded onto the silica support. usm.my This quantification is crucial for correlating the catalyst's composition with its performance in producing this compound. usm.my

| Technique | Application in this compound Synthesis | Finding |

|---|---|---|

| Atomic Absorption Spectroscopy (AAS) | Determination of metal content in a silica-supported indium catalyst (RH-xIn). usm.my | Confirmed the increasing percentage of indium from the RH-5In to the RH-20In catalyst samples. usm.my |

X-ray Diffraction (XRD) is a powerful and fundamental tool for characterizing the structure of crystalline and non-crystalline materials. malvernpanalytical.com The technique involves directing X-rays onto a sample and measuring the scattering angles of the diffracted beams. The resulting diffraction pattern provides information about the phase composition, crystal structure, unit cell size, and crystallite size of the material, which are critical parameters for catalyst design and production. malvernpanalytical.commalvernpanalytical.com

XRD was utilized to characterize the silica-supported indium catalyst (RH-xIn) employed in the synthesis of this compound. The analysis of the catalyst samples revealed a broad band in the XRD pattern, indicating that the silica support was amorphous in nature. usm.my This structural information is vital for understanding the catalyst's interaction with reactants during the synthesis process. usm.my

| Technique | Application in this compound Synthesis | Finding |

|---|---|---|

| X-ray Diffraction (XRD) | Structural characterization of the silica-supported indium catalyst (RH-xIn). usm.my | The catalyst recorded a broad band at 2θ = 25°, demonstrating its amorphous character. usm.my |

Transmission Electron Microscopy (TEM) is an essential imaging technique for the characterization of nanoparticles. nih.gov It provides high-resolution, two-dimensional projection images by transmitting a beam of electrons through an ultra-thin specimen. nih.govresearchgate.net From these images, quantitative data on nanoparticle size, size distribution, shape, and morphology can be obtained. researchgate.net

| Technique | Application in this compound Synthesis | Finding |

|---|---|---|

| Transmission Electron Microscopy (TEM) | Morphological characterization of the catalyst used for benzylation of toluene. usm.my | TEM micrographs revealed that the RH-xIn catalysts were composed of nanoparticles. usm.my |

Nitrogen adsorption-desorption analysis is a standard method for determining the specific surface area and pore characteristics of porous solids, which is critical for evaluating heterogeneous catalysts. nih.gov The Brunauer-Emmett-Teller (BET) method is widely used to calculate the total specific surface area by analyzing the multilayer adsorption of nitrogen gas at various relative pressures. universallab.orglucideon.com The Barrett-Joyner-Halenda (BJH) method is subsequently applied to the desorption data to determine the pore size distribution and pore volume. universallab.orglucideon.com

This analysis was performed on the silica-supported indium catalysts used to produce this compound. The N₂ adsorption-desorption analysis showed the presence of a Type IV isotherm for the catalysts. usm.my This type of isotherm is characteristic of mesoporous materials (pore diameters between 2 and 50 nm), indicating a well-defined porous structure essential for catalytic activity. usm.mylucideon.com

| Technique | Application in this compound Synthesis | Finding |

|---|---|---|

| N₂ Adsorption (BET/BJH) | Analysis of surface area and porosity of the RH-xIn catalyst. usm.my | The analysis revealed a Type IV isotherm, indicating the mesoporous nature of the catalyst. usm.my |

Computational Chemistry and Theoretical Modeling of 2 Methyldiphenylmethane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules like 2-methyldiphenylmethane. These methods solve the Schrödinger equation in an approximate manner to determine molecular energies and wavefunctions.

Density Functional Theory (DFT) Approaches (e.g., B3LYP)

Density Functional Theory (DFT) has become a popular and powerful computational method due to its favorable balance of accuracy and computational cost. google.com DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

One of the most widely used DFT functionals is B3LYP, a hybrid functional that combines a portion of exact Hartree-Fock exchange with exchange and correlation functionals from other sources. q-chem.com This approach has proven successful for a wide range of applications, including the study of aromatic hydrocarbons. researchgate.net For molecules like this compound, DFT methods such as B3LYP are employed to optimize molecular geometries, calculate vibrational frequencies, and predict various electronic properties. google.comscispace.com The inclusion of dispersion corrections, such as Grimme's D3 methodology, is often crucial for accurately describing noncovalent interactions, which can be significant in larger molecules. google.com

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio approach that provides a starting point for more advanced calculations. hi.is It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field created by all other electrons. hi.isaps.org While computationally less demanding than methods that include more detailed electron correlation, the HF method neglects the instantaneous correlation between the motions of electrons.

Early theoretical studies on related compounds sometimes utilized HF approximations. researchgate.net In modern computational chemistry, HF is often used for initial geometry optimizations or as a component in more sophisticated methods like hybrid DFT (e.g., B3LYP) and composite thermochemical protocols. researchgate.netnih.gov

Composite Methods (e.g., G3(MP2)//B3LYP) for Thermochemical Parameters

To achieve high accuracy in predicting thermochemical parameters such as enthalpies of formation, chemists often turn to composite methods. These multi-step approaches combine results from several different levels of theory and basis sets to approximate a high-level calculation at a reduced computational expense. researchgate.net

The Gaussian-n (Gn) theories, such as G3(MP2), are well-established composite methods. A common and efficient variant is G3(MP2)//B3LYP, where the geometry optimization and vibrational frequency calculations are performed at the B3LYP level of theory, and subsequent single-point energy calculations are carried out with higher-level methods as prescribed by the G3(MP2) protocol. preprints.org This approach has been successfully applied to benzyltoluene derivatives to determine their gas-phase enthalpies of formation. researchgate.netkpfu.ru The G3MP2 method, in particular, has been noted for providing theoretical enthalpies of formation in very good agreement with reliable experimental values for C-, H-, and O-containing molecules. preprints.org

| Isomer | Calculated Gas-Phase Enthalpy of Formation (ΔfHm°(g)) at 298.15 K (kJ·mol⁻¹) |

|---|---|

| This compound (o-benzyltoluene) | 107.8 |

| 3-Methyldiphenylmethane (m-benzyltoluene) | 103.5 |

| 4-Methyldiphenylmethane (B1265501) (p-benzyltoluene) | 102.7 |

Basis Set Selection and Optimization in Calculations

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. stackexchange.com The size and flexibility of the basis set directly impact the accuracy and computational cost of the calculation. nih.gov

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ). nih.govstackexchange.com For DFT calculations, basis sets like Ahlrichs' def2 series are also widely employed. stackexchange.com The selection depends on the property being investigated and the available computational resources. For instance, calculations involving anions or weak interactions often require the addition of diffuse functions (e.g., aug-cc-pVTZ), which are better at describing electrons far from the nucleus. stackexchange.com Basis set optimization is a specialized process to tailor basis functions for specific atoms or types of calculations to improve the accuracy-to-cost ratio. uni-muenchen.de

Molecular Structure and Energetics

Understanding the three-dimensional structure and the associated energy landscape is essential for predicting the chemical and physical properties of this compound.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. google.com For a flexible molecule like this compound, this process is complicated by the existence of multiple stable conformers (or rotamers), which arise from rotation around the single bond connecting the two aromatic rings.

Conformational analysis is the systematic study of these different conformers and their relative energies. This process typically begins with a broader search using less computationally expensive methods, such as molecular mechanics (MM). kpfu.ru Force fields like MM3 are designed to calculate the steric energy of a molecule and can be used for an initial exploration of the conformational space. kpfu.ruuci.edunih.gov The stable conformers identified by MM are then used as starting points for more accurate geometry optimizations using quantum mechanical methods like DFT or higher-level ab initio calculations. kpfu.ru

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into a more intuitive Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.de This allows for the investigation of charge distribution, hybridization, and the stabilizing effects of electron delocalization within a molecule. researchgate.net

The strength of these interactions can be evaluated by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction. wisc.edu NBO analysis also provides information on the natural atomic charges and the hybrid composition of the atomic orbitals involved in bonding. uni-muenchen.defaccts.de This data is crucial for understanding the molecule's polarity and the nature of its chemical bonds.

Table 1: Illustrative Natural Bond Orbital (NBO) Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| σ(C-H) of CH₂ | π(C-C) of Phenyl Ring 1 | Data not available |

| σ(C-H) of CH₂ | π(C-C) of Phenyl Ring 2 | Data not available |

| σ(C-C) of CH₂-Phenyl 1 | π(C-C) of Phenyl Ring 2 | Data not available |

| σ(C-H) of CH₃ | π(C-C) of Phenyl Ring 1 | Data not available |

Vibrational Frequency Calculations and Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. researchgate.net Computational methods, often employing Density Functional Theory (DFT), can calculate the harmonic vibrational frequencies of a molecule. mdpi.com These theoretical calculations are instrumental in assigning the experimentally observed spectral bands to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. nist.gov

For this compound, calculated vibrational spectra would show characteristic bands for the aromatic C-H stretching, the aliphatic C-H stretching of the methylene (B1212753) bridge and methyl group, C-C stretching within the phenyl rings, and the out-of-plane bending modes. Comparing the calculated frequencies with experimental data allows for a detailed and accurate assignment of the vibrational spectrum. nist.gov Discrepancies between calculated and experimental frequencies can often be reconciled by applying empirical scaling factors that account for anharmonicity and the approximations inherent in the computational methods. nist.gov

Table 2: Predicted and Experimental Vibrational Frequencies for Key Functional Groups in Aromatic Hydrocarbons

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Typical Experimental Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |